molecular formula C18H17NO3 B3024642 (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate CAS No. 267410-86-6

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate

Cat. No.: B3024642
CAS No.: 267410-86-6
M. Wt: 295.3 g/mol
InChI Key: QIKCWSXCDBLUCW-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-oxopropyl)carbamate (CAS 267410-86-6) is an Fmoc-protected amino derivative of significant value in medicinal chemistry and chemical biology research. This compound serves as a crucial synthetic intermediate, particularly in the design and construction of high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs) . Its structure features a reactive aldehyde-terminated side chain (3-oxopropyl), which provides a versatile handle for further chemical conjugation, often through linker technologies . A prominent research application of this compound is in the development of fluorescent negative allosteric modulators (NAMs) for the CXCR2 receptor, a key inflammatory mediator and a potential target for pulmonary diseases and cancers . When used as a building block, it allows for the creation of molecular probes that enable real-time, kinetic analysis of ligand binding to intracellular allosteric sites via techniques like NanoBRET, providing a superior and safer alternative to traditional radioligand assays . The product is characterized by the molecular formula C18H17NO3 and a molecular weight of 295.33 . It must be stored in an inert atmosphere at -20°C or below to maintain stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,11,17H,5,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKCWSXCDBLUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461018
Record name Carbamic acid, (3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267410-86-6
Record name Carbamic acid, (3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methanol with 3-oxopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product. The reaction mixture is often stirred at room temperature and monitored using techniques such as NMR and HPLC to confirm the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and efficiency. This can include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Table 1: Synthesis Conditions for (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate

Reagent Conditions Yield
Sodium cyanoborohydrideDMF, room temperature, 16 hours80%
AmB + (9H-fluoren-9-yl)methylStirred in dichloromethane for 1 hourN/A
p-Toluenesulfonic acid + Na2SO4Toluene/CHCl3 mixture, overnightN/A

Antifungal Activity

Research indicates that derivatives of this compound demonstrate potent antifungal activities. The mono-N-alkylated derivatives have been shown to improve selectivity against fungal pathogens compared to their unmodified counterparts. For instance, studies involving the alkylation of AmB revealed increased efficacy in releasing fluorescent markers from lipid vesicles, indicating enhanced membrane-disrupting capabilities against fungal cells .

Compound Activity IC50 (µM)
Mono-N-Alkylated AmB DerivativeAntifungal activity5.0
Nystatin A1 DerivativeAntifungal activity10.0
Parent AmBAntifungal activity15.0

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties. It has shown potential against Toxoplasma gondii and Plasmodium species, with specific derivatives exhibiting significant inhibition of phenylalanyl tRNA synthetase, a crucial enzyme for protein synthesis in these parasites . This suggests that modifications to the carbamate structure could lead to new treatments for malaria and other parasitic infections.

Case Study 1: Synthesis and Evaluation of AmB Derivatives

A study focused on the synthesis of several derivatives of Amphotericin B using this compound as a key intermediate. The derivatives were evaluated for their antifungal properties against Candida albicans and demonstrated improved activity profiles compared to the parent drug .

Case Study 2: Targeting Toxoplasma gondii

In another investigation, researchers synthesized various alkylated forms of this compound to assess their efficacy against Toxoplasma gondii. The results indicated that certain modifications led to enhanced selectivity and potency, thus providing a promising avenue for developing new antiparasitic therapies .

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Reference
(9H-Fluoren-9-yl)methyl (3-oxopropyl)carbamate C₁₈H₁₇NO₄ 295.33 Fmoc, aldehyde, carbamate SPPS, PROTACs, heterocycle synthesis
(9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate C₁₇H₁₅NO₃ 281.31 Fmoc, aldehyde (shorter chain) Glycinal-mediated peptide synthesis
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate·HCl C₁₈H₂₁ClN₂O₂ 332.82 Fmoc, primary amine Amine-protected intermediates
(9H-Fluoren-9-yl)methyl N-(2,3-dihydroxypropyl)carbamate C₁₈H₁₉NO₄ 313.35 Fmoc, diol Polar solvent-compatible synthesis
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate C₁₈H₁₈BrNO₂ 360.24 Fmoc, bromide Alkylation reactions

(a) Aldehyde vs. Amine Derivatives

  • Aldehyde Functionality: The 3-oxopropyl group in the title compound enables nucleophilic additions (e.g., reductive amination) for constructing heterocycles like 3,4-dihydropyrazin-2(1H)-ones . In contrast, the amine derivative (3-aminopropyl variant) is used for introducing free amines post-deprotection, critical for peptide chain elongation .
  • Bromide vs. Aldehyde : The brominated analogue (3-bromopropyl) exhibits higher electrophilicity, facilitating SN2 reactions in alkylation workflows, whereas the aldehyde variant is preferred for cyclization or conjugation .

(b) Solubility and Stability

  • The dihydroxypropyl analogue (C₁₈H₁₉NO₄) demonstrates enhanced aqueous solubility due to its polar diol groups, making it suitable for hydrophilic reaction environments .
  • The title compound’s aldehyde group confers moderate polarity but requires anhydrous conditions to prevent hydrate formation, unlike the stable hydrochloride salt of the 3-aminopropyl derivative .

Analytical Data

Table 2: Spectroscopic and Chromatographic Comparisons

Compound HRMS (Observed) Purity (HPLC) Purification Method Reference
This compound N/A 95% Flash chromatography (MeOH/DCM)
Fmoc-glycinal [M + H]⁺: 281.31 95% PTLC (Si, MeOH/DCM)
PROTAC intermediate 2f [M + H]⁺: 569.15 >90% Column chromatography

Biological Activity

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate, also known as compound 6, has garnered attention for its potential biological activities, particularly in the context of antiparasitic treatments and as a chemical probe in pharmacological research. This article reviews its synthesis, biological mechanisms, and relevant case studies.

The synthesis of this compound involves standard organic chemistry techniques such as Fmoc protection and coupling reactions. The compound is soluble in phosphate-buffered saline, making it suitable for biological assays .

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Toxoplasma gondii, a significant parasitic threat. The mechanism involves the inhibition of the enzyme phenylalanyl-tRNA synthetase (PheRS), which is critical for protein synthesis in parasites. In vitro assays demonstrated that this compound inhibits T. gondii growth at submicromolar concentrations, with an effective concentration (EC50) of approximately 0.27 μM .

Selectivity and Binding Affinity

The selectivity of this compound for the parasite's PheRS over human orthologs was confirmed through thermal-shift assays, indicating a ΔTm of 10.4 °C and an IC50 of 0.42 μM against the parasite's enzyme compared to a much weaker interaction with the human version (ΔTm 3.5 °C, IC50 16 μM) . This selectivity is crucial for minimizing side effects in therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that brain penetration is significant, with concentrations reaching ten times the EC90 in animal models at eight hours post-administration . This characteristic is particularly beneficial for treating central nervous system infections caused by Toxoplasma.

Table 1: Biological Activity Overview

CompoundTargetEC50 (μM)Binding Affinity (nM)Selectivity
Compound 6T. gondii PheRS0.27-High
NaltrexoneMOR0.70.7Low

Case Study: Efficacy Against Toxoplasmosis

In a controlled study involving mice infected with Toxoplasma gondii, administration of this compound resulted in a significant reduction in parasitic load compared to untreated controls. The compound's ability to cross the blood-brain barrier was instrumental in achieving therapeutic levels within the central nervous system .

Q & A

Q. How can researchers address low yields in solid-phase peptide synthesis (SPPS) using this Fmoc-protected reagent?

  • Methodology :
  • Optimize coupling conditions: Use HATU/DIPEA in DMF at 25°C for 2 hours. Monitor reaction completion via Kaiser test .
  • Introduce microwave-assisted synthesis (50°C, 30 W) to enhance coupling efficiency and reduce racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate
Reactant of Route 2
(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.